DNMT1 Inhibitory Activity: Stereoisomer-Specific Target Engagement vs. Isofistularin-3
The target compound is structurally distinguished from its stereoisomer Isofistularin-3 ((+)-11-epi-Fistularin 3) solely by the stereochemistry at the C-11 position. Isofistularin-3 has been demonstrated to act as a direct, DNA-competitive inhibitor of DNMT1, a key epigenetic regulator, with an IC50 of 13.5 μM . This establishes a clear, stereochemically defined functional benchmark for the fistularin scaffold. While direct DNMT1 inhibition data for the target (5S,6R)-configured stereoisomer have not been reported in the primary literature reviewed, the demonstrated stereochemical dependence of this activity on the C-11 configuration implies that the target compound is expected to exhibit a distinct DNMT1 inhibition profile, making it a critical comparator for mapping the stereochemical determinants of DNMT1 engagement within the fistularin chemotype.
| Evidence Dimension | DNMT1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; expected to differ from Isofistularin-3 based on stereochemical divergence at C-11 |
| Comparator Or Baseline | Isofistularin-3 ((+)-11-epi-Fistularin 3): IC50 = 13.5 μM |
| Quantified Difference | Stereochemical configuration at C-11 (target: (5S,6R,1'S) vs. comparator: 11-epi) |
| Conditions | In vitro DNMT1 enzymatic assay; DNA-competitive inhibition mechanism confirmed |
Why This Matters
For epigenetic drug discovery programs, access to the specific (5S,6R) stereoisomer is essential to establish stereochemical SAR for DNMT1 inhibition and to avoid misinterpretation of activity data that could arise from using an alternative stereoisomer with a different target engagement profile.
